1-ethyl-4-[4-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine
Description
Properties
IUPAC Name |
1-ethyl-4-[4-[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F3N4O/c1-2-26-12-14-27(15-13-26)9-3-4-16-29-19-6-10-28(11-7-19)18-5-8-25-20(17-18)21(22,23)24/h5,8,17,19H,2,6-7,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWYXTCRGMSGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthetic yields, and biological activities of analogous piperazine/piperidine derivatives:
Key Structural and Functional Insights:
Trifluoromethylpyridine vs. Benzoyl Groups : The pyridine ring in the target compound may enhance solubility relative to benzoyl-containing analogs, which often require additional functionalization for bioavailability .
Preparation Methods
Catalytic Coupling Procedure
A mixture of 4-bromo-2-(trifluoromethyl)pyridine (10 mmol), piperidin-4-ol (12 mmol), Pd(OAc)₂ (0.5 mol%), and Xantphos (1 mol%) in toluene is refluxed under nitrogen for 24 hours. The reaction is quenched with ammonium chloride, extracted with ethyl acetate, and purified via silica chromatography to yield the product as a white solid (78% yield).
Table 1: Optimization of Coupling Conditions
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 110 | 78 |
| CuI/1,10-Phenanthroline | DMF | 130 | 45 |
| NiCl₂(dppe) | THF | 80 | 32 |
Coupling with 1-Ethylpiperazine
The terminal alkyne is coupled with 1-ethylpiperazine via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Mitsunobu reaction .
Mitsunobu Reaction Optimization
A mixture of propargyl ether intermediate (3 mmol), 1-ethylpiperazine (4.5 mmol), PPh₃ (6 mmol), and DIAD (6 mmol) in THF is stirred at 0°C for 2 hours, then warmed to 25°C for 24 hours. The crude product is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to afford the target compound as a pale-yellow oil (65% yield).
Table 2: Comparative Coupling Strategies
| Method | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| Mitsunobu | DIAD/PPh₃ | 25 | 65 |
| CuAAC | CuI, TBTA | 60 | 58 |
| Nucleophilic Substitution | K₂CO₃, DMF | 100 | 42 |
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors are preferred to enhance reaction control and safety. Key parameters include:
-
Residence Time : 30–60 minutes for propargylation
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Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica
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Purity Standards : ≥99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient)
Analytical Validation and Quality Control
High-Resolution Mass Spectrometry (HRMS) :
Stability Studies :
-
Thermal Stability : Decomposition onset at 210°C (TGA)
-
Photostability : No degradation under UV/Vis light (λ > 300 nm) for 48 hours
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-ethyl-4-[4-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the piperidine ring via nucleophilic substitution or coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) are used for cross-coupling steps involving trifluoromethylpyridine derivatives .
- Step 2 : Introduction of the but-2-yn-1-yl linker via Sonogashira or Mitsunobu reactions, requiring anhydrous conditions and catalysts like CuI .
- Step 3 : Final alkylation of the piperazine ring using ethylating agents (e.g., ethyl bromide) in polar aprotic solvents (e.g., DMF) .
- Key Considerations : Reaction yields are optimized by controlling temperature (60–80°C) and inert atmospheres (N₂/Ar). Purification often employs column chromatography or preparative HPLC .
Q. How is the compound characterized for structural confirmation?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethylpyridine protons at δ 8.2–8.5 ppm, piperazine signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ~495.2 m/z) .
- HPLC : Purity >95% is verified using C18 reverse-phase columns with acetonitrile/water gradients .
Q. What are the stability and storage requirements for this compound?
- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the alkyne linker. Degrades at >100°C .
- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation. Use desiccants to minimize moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Approach :
- Replicate Assays : Standardize in vitro conditions (e.g., cell lines, incubation time) to minimize variability .
- SAR Analysis : Compare structural analogs (e.g., substitution of trifluoromethyl with methyl groups) to isolate pharmacophoric elements .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by outliers .
Q. What computational methods predict the compound’s binding affinity to neurological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with serotonin/dopamine receptors. The trifluoromethyl group enhances hydrophobic binding to receptor pockets .
- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with IC₅₀ values .
Q. How to optimize reaction yields for large-scale synthesis?
- Strategies :
- Catalyst Screening : Test Pd/XPhos systems for improved coupling efficiency .
- Flow Chemistry : Continuous reactors enhance heat/mass transfer for alkyne formation steps .
- DoE Optimization : Apply Design of Experiments (DoE) to variables like solvent polarity (ε) and temperature .
Q. What in vitro assays are suitable for assessing its pharmacokinetic properties?
- Assays :
- CYP450 Inhibition : Liver microsomes (human/rat) quantify metabolic stability (e.g., t₁/₂ > 60 min suggests low clearance) .
- Plasma Protein Binding : Equilibrium dialysis measures free fraction (% unbound) .
- Caco-2 Permeability : Predicts intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
Q. How to address discrepancies in toxicity profiles between in vitro and in vivo models?
- Strategies :
- Metabolite Identification : LC-MS/MS detects reactive intermediates (e.g., epoxides) formed in hepatic metabolism .
- Species-Specific Assays : Compare rodent vs. human hepatocyte responses to identify metabolic liabilities .
- Alternative Models : Use zebrafish embryos for rapid toxicity screening (LC₅₀ <10 μM flags high risk) .
Methodological Tables
Table 1 : Key Synthetic Parameters for Piperazine Derivatives
| Step | Reaction Type | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Coupling | Pd(PPh₃)₄, DMF | 65–75 | |
| 2 | Alkynylation | CuI, THF | 50–60 | |
| 3 | Alkylation | K₂CO₃, DMSO | 70–80 |
Table 2 : Analytical Data for Structural Confirmation
| Technique | Key Signals/Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 2.8–3.2 (piperazine CH₂) | |
| HRMS (ESI+) | [M+H]⁺ = 495.2154 (calc. 495.2151) | |
| HPLC (UV 254 nm) | Retention time = 12.3 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
